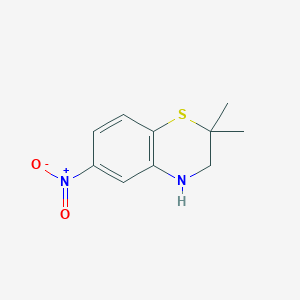
1-(1,1-Difluoroethyl)-3-nitrobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The 1,1-Difluoroethyl group is a type of fluoroalkyl group, which is an alkyl group substituted with one or more fluorine atoms . Nitrobenzene is a type of nitro compound, which is a compound that contains one or more nitro functional groups (-NO2). It’s an aromatic compound where one hydrogen atom of benzene is replaced by a nitro group .
Molecular Structure Analysis
The molecular structure of a compound with a 1,1-Difluoroethyl group would include two fluorine atoms attached to the same carbon atom . Nitrobenzene, on the other hand, consists of a benzene ring with a nitro group attached .Chemical Reactions Analysis
In a study on the photodissociation dynamics of the 1,1-difluoroethyl radical, it was found that an excitation energy of 94.82 kcal/mol is necessary to initiate photodissociation reactions .Physical And Chemical Properties Analysis
The 1,1-Difluoroethyl group has an average mass of 65.042 Da and a mono-isotopic mass of 65.020279 Da . It’s worth noting that these properties might vary when the group is part of a larger compound.科学的研究の応用
Photophysics and Photochemistry of Nitroaromatic Compounds
Research on nitroaromatic compounds like nitrobenzene, which shares structural similarities with 1-(1,1-Difluoroethyl)-3-nitrobenzene, has revealed complex photophysical and photochemical behaviors. These studies involve characterizing decay paths after UV absorption, explaining phenomena like the lack of fluorescence and phosphorescence, and understanding the high triplet quantum yield. This research is significant in understanding the photodegradation mechanisms of nitrobenzene, which could be relevant to similar compounds (Giussani & Worth, 2017).
Dissociative Electron Attachment to Nitrobenzene Derivatives
Studies on electron attachment to nitrobenzene derivatives, including fluoronitrobenzenes, have been conducted to understand their electron transmission spectroscopy and dissociative electron attachment spectroscopy. These findings are crucial for comprehending the behavior of nitrobenzene derivatives in various chemical processes and their potential environmental impacts (Asfandiarov et al., 2007).
Luminescent Sensing Applications
Research has developed zinc-based metal–organic frameworks for luminescent sensing, demonstrating the capability to sense nitrobenzene. This application is essential for environmental monitoring and detecting pollutants in various mediums, including water and ethanol (Xu et al., 2020).
Environmental Pollution Treatment
Nitrobenzene, a major environmental pollutant, has been the subject of studies focusing on its degradation through chemical reduction. Research exploring the use of zerovalent iron for reducing nitrobenzene to aniline in wastewater treatment processes can provide insights into the environmental applications of 1-(1,1-Difluoroethyl)-3-nitrobenzene (Mantha et al., 2001).
Safety And Hazards
将来の方向性
Future research could focus on exploring the impact of substitution with fluorine on the statistical behavior of the decomposition of ethyl radicals . Additionally, further studies could aim to successfully accomplish the direct introduction of the difluoroethyl (CF2CH3) group onto aromatic rings using CH3CF2Cl .
特性
IUPAC Name |
1-(1,1-difluoroethyl)-3-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO2/c1-8(9,10)6-3-2-4-7(5-6)11(12)13/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRIVJDGDHLGQAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)[N+](=O)[O-])(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,1-Difluoroethyl)-3-nitrobenzene | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2983032.png)


![2-(5-(benzo[d][1,3]dioxol-5-yl)-7-methoxy-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2983039.png)
![(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2983040.png)

![N-(4-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2983044.png)

![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2983046.png)
![4-fluoro-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B2983047.png)
![3-Ethoxy-4-[(6-nitro-2,4-dihydro-1,3-benzodioxin-8-yl)methoxy]benzaldehyde](/img/structure/B2983048.png)
![[1-(prop-2-yn-1-yl)pyrrolidin-2-yl]methyl 4-cyano-1-methyl-1H-pyrrole-2-carboxylate](/img/structure/B2983052.png)
![N-(cyanomethyl)-2-[5-methyl-2-(thiophen-3-yl)-1,3-oxazol-4-yl]-N-phenylacetamide](/img/structure/B2983053.png)
